2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an acetamido group, an oxadiazole ring, a triazole ring, and a fluorophenyl group
Properties
Molecular Formula |
C16H16FN7O3S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FN7O3S/c1-3-24-15(13-14(18-9(2)25)23-27-22-13)20-21-16(24)28-8-12(26)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,26)(H,18,23,25) |
InChI Key |
LEGFJLPDLCNDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, which can be achieved by nucleophilic substitution reactions.
Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Fluorophenyl Group: The final step involves the attachment of the fluorophenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its heterocyclic structure.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-{[5-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
The presence of the acetamido group in 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
